Lanthanum acetylacetonate

Description

The exact mass of the compound Tris(pentane-2,4-dionato-O,O')lanthanum is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139625. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14284-88-9 |

|---|---|

Molecular Formula |

C15H24LaO6 |

Molecular Weight |

439.25 g/mol |

IUPAC Name |

tris((Z)-4-hydroxypent-3-en-2-one);lanthanum |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

YLJWVIYLZXDNHZ-LNTINUHCSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[La+3] |

Other CAS No. |

14284-88-9 |

physical_description |

White or light yellow odorless powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Lanthanum Acetylacetonate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of lanthanum acetylacetonate, a versatile coordination complex with significant applications in materials science and catalysis. This document details established synthetic protocols and a full suite of characterization techniques, presenting quantitative data in accessible formats and visualizing complex workflows for enhanced understanding.

Synthesis of this compound

The synthesis of this compound, typically in its hydrated form, [La(acac)₃(H₂O)₂], involves the reaction of a lanthanum salt with acetylacetone (acac) in a suitable solvent system, often with the addition of a base to facilitate the deprotonation of acetylacetone. Several methods have been reported, with variations in the lanthanum precursor and reaction conditions.

Synthesis from Lanthanum(III) Nitrate Hexahydrate

A common and straightforward method utilizes lanthanum(III) nitrate hexahydrate as the starting material. The reaction proceeds by dissolving the lanthanum salt in a solvent, followed by the addition of acetylacetone and a base, typically ammonia, to promote the formation of the acetylacetonate ligand which then coordinates to the lanthanum ion.

Experimental Protocol:

-

Dissolution of Lanthanum Salt: Dissolve lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) in methanol.[1]

-

Preparation of Acetylacetone Solution: In a separate beaker, mix acetylacetone with methanol.

-

Addition of Base: Slowly add a 5 M ammonia solution to the acetylacetone solution with stirring.

-

Reaction Mixture: Gradually add the ammoniacal acetylacetone solution to the lanthanum nitrate solution with constant stirring.

-

Precipitation: A pale yellow or white precipitate of this compound hydrate will form.[2][3]

-

Isolation and Purification: The precipitate is collected by suction filtration, washed with small portions of cold distilled water, and dried in a vacuum desiccator.[4]

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as warm petroleum ether.[4]

Synthesis from Lanthanum(III) Oxide

An alternative route employs lanthanum(III) oxide (La₂O₃) as the precursor. This method involves the initial dissolution of the oxide in an acid to form a soluble lanthanum salt in situ, which then reacts with acetylacetone.

Experimental Protocol:

-

Dissolution of Lanthanum Oxide: Dissolve lanthanum(III) oxide in dilute hydrochloric acid.

-

pH Adjustment: Adjust the pH of the solution to approximately 5 by adding a dilute ammonia solution.[5]

-

Ligand Preparation: In a separate vessel, prepare an aqueous solution of acetylacetone and ammonia. A slight excess of acetylacetone is recommended.

-

Reaction: Slowly add the lanthanum chloride solution to the acetylacetone solution with vigorous stirring.

-

Precipitation and Isolation: A precipitate will form. Isolate the solid product by vacuum filtration, wash with water, and dry under vacuum.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural properties. A combination of spectroscopic, thermal, and crystallographic techniques is typically employed.

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the complex and confirming the coordination of the acetylacetonate ligand to the lanthanum ion.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Data Acquisition: Record the infrared spectrum in the range of 4000-400 cm⁻¹.[6]

-

Data Analysis: Identify the characteristic absorption bands for the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, as well as the La-O stretching mode.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1620 | C=O stretching of coordinated acac⁻ | [2] |

| ~1520-1550 | Asymmetric stretching of carboxylate anion | [7] |

| ~1473, 1413 | C=C stretching | [2] |

| ~1410-1420 | Symmetric stretching of carboxylate anion | [7] |

| ~486 | La-O stretching | [2] |

¹H NMR spectroscopy can be used to characterize the acetylacetonate ligand in the complex. Due to the paramagnetic nature of some lanthanide ions, NMR spectra can exhibit shifted and broadened signals. However, lanthanum(III) is diamagnetic, which should result in sharp NMR signals.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

-

Data Acquisition: Record the ¹H NMR spectrum using a standard NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts and integration of the proton signals corresponding to the acetylacetonate ligand.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and hydration state of the complex.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 10-15 mg) in an alumina or platinum crucible.[8]

-

TGA/DSC Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 900 °C).[9]

-

Data Analysis: Analyze the TGA curve for weight loss steps corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these transitions.

Table 2: Thermal Decomposition Data for this compound Hydrate

| Temperature Range (°C) | Event | Reference |

| 110 | Decomposition of tetrahydrate to monohydrate | [10] |

| 150 | Formation of anhydrous form | [10] |

| 180 - 285 | Decomposition to lanthanum acetate | [10] |

| > 640 | Formation of Lanthanum Oxide (La₂O₃) | [11] |

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction can provide detailed information about the molecular structure and crystal packing of this compound. Powder XRD is used to assess the crystallinity and phase purity of the bulk sample.

Experimental Protocol:

-

Single Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the complex.[1]

-

Data Collection (Single Crystal): Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.

-

Powder XRD: Grind a small amount of the crystalline sample into a fine powder and mount it on a sample holder. Record the powder diffraction pattern over a specific 2θ range.

The dihydrate, La(C₅H₇O₂)₃(H₂O)₂, has been characterized by X-ray crystallography.[10] The La³⁺ ion is coordinated by eight oxygen atoms from three bidentate acetylacetonate anions and two water molecules, resulting in a distorted square antiprism geometry.[2][3]

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and particle size of the synthesized this compound powder.

Experimental Protocol:

-

Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape and coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Imaging: Acquire SEM images at various magnifications to observe the particle shape, size distribution, and surface features.

Safety Considerations

Acetylacetone is flammable and can cause skin and eye irritation. Ammonia solution is corrosive and has a pungent odor. Lanthanum compounds are generally of low toxicity, but appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All synthesis and handling procedures should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols as necessary for their particular applications.

References

- 1. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. journalofbabylon.com [journalofbabylon.com]

- 4. magritek.com [magritek.com]

- 5. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Lanthanum Acetylacetonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum acetylacetonate hydrate is a coordination complex that serves as a significant precursor in materials science and has potential applications in various chemical processes. Its structural characteristics, thermal stability, and spectroscopic properties are of paramount interest for its utilization in the synthesis of lanthanum-based materials and as a catalyst. This guide provides a comprehensive overview of the chemical structure of the most well-characterized dihydrate form, [La(C₅H₇O₂)₃(H₂O)₂], supported by crystallographic data, spectroscopic analysis, and thermal decomposition studies. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in research and development.

Chemical Structure and Coordination Geometry

The most extensively studied form of this compound hydrate is the dihydrate, with the chemical formula [La(C₅H₇O₂)₃(H₂O)₂][1]. The central lanthanum(III) ion is in a +3 oxidation state and is eight-coordinated[1][2]. The coordination geometry is best described as a fairly regular square antiprism[1].

The lanthanum ion is chelated by three bidentate acetylacetonate (acac) ligands, which provide six oxygen donor atoms. Each acetylacetonate ligand forms a six-membered chelate ring with the lanthanum ion. In addition to the acetylacetonate ligands, two water molecules are directly coordinated to the lanthanum ion, completing its coordination sphere[1][2]. These coordinated water molecules are situated on the same square face of the antiprismatic coordination polyhedron[1].

The crystal structure of this compound dihydrate is stabilized by a network of intermolecular hydrogen bonds. The coordinated water molecules act as hydrogen-bond donors, forming O-H···O bonds with the oxygen atoms of the acetylacetonate ligands of neighboring complex molecules[1][2]. This network of hydrogen bonds links the discrete [La(C₅H₇O₂)₃(H₂O)₂] units into extended supramolecular assemblies[1].

Various hydrated forms of this compound have been reported, including a tetrahydrate which thermally decomposes to a monohydrate at 110 °C and subsequently to the anhydrous form at 150 °C[1][3].

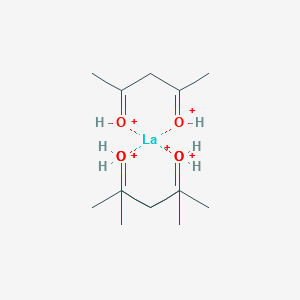

Caption: Coordination of the La³⁺ ion.

Quantitative Structural Data

The precise molecular geometry of this compound dihydrate has been determined by single-crystal X-ray diffraction. The crystallographic data provides detailed information on bond lengths, bond angles, and unit cell parameters.

Table 1: Crystallographic Data for [La(C₅H₇O₂)₃(H₂O)₂]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| a (Å) | 9.0847(6) | [2] |

| b (Å) | 10.8658(7) | [2] |

| c (Å) | 11.5211(8) | [2] |

| α (°) | 90 | [2] |

| β (°) | 90 | [2] |

| γ (°) | 90 | [2] |

| Z | 2 |

Table 2: Selected Bond Lengths for [La(C₅H₇O₂)₃(H₂O)₂]

| Bond | Length (Å) | Reference |

| La-O(acac) | 2.435(3) - 2.523(3) | [2] |

| La-O(H₂O) | 2.587 (average) | [2] |

Table 3: Selected Bond Angles for [La(C₅H₇O₂)₃(H₂O)₂]

| Angle | Value (°) | Reference |

| O-La-O (intraligand) | 68.24(9) | [2] |

| O-La-O (interligand) | 68.24(9) - 147.51(9) | [2] |

Experimental Protocols

Synthesis of this compound Dihydrate

A common and effective method for the synthesis of this compound dihydrate is direct precipitation.

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) or Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Acetylacetone (acacH)

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of the lanthanum salt in a mixture of ethanol and water.

-

In a separate beaker, dissolve a threefold molar excess of acetylacetone in ethanol.

-

Slowly add a dilute solution of ammonia or sodium hydroxide to the acetylacetone solution with constant stirring to deprotonate the acetylacetone, forming the acetylacetonate anion.

-

Add the lanthanum salt solution dropwise to the acetylacetonate solution under vigorous stirring.

-

A precipitate of this compound hydrate will form. Continue stirring the mixture for several hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it with deionized water and then with small portions of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product in a desiccator over a suitable drying agent.

Caption: Synthesis of La(acac)₃·xH₂O.

Characterization Techniques

FTIR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the acetylacetonate and water ligands to the lanthanum ion.

Sample Preparation:

-

Grind a small amount of the dried this compound hydrate sample with anhydrous potassium bromide (KBr) in an agate mortar to a fine powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Analysis:

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Characteristic vibrational bands for the coordinated acetylacetonate ligand are expected in the regions of 1600-1500 cm⁻¹ (C=O stretching) and 1500-1400 cm⁻¹ (C=C stretching).

-

A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the coordinated water molecules.

TGA is employed to study the thermal stability of the hydrate and to determine the number of water molecules of hydration.

Procedure:

-

Place a precisely weighed sample (5-10 mg) of this compound hydrate into an alumina or platinum crucible.

-

Heat the sample from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss as a function of temperature is recorded. The initial weight loss corresponds to the removal of water molecules, which can be used to calculate the degree of hydration. Subsequent weight loss at higher temperatures corresponds to the decomposition of the acetylacetonate ligands.

As Lanthanum(III) is a diamagnetic ion (f⁰ electron configuration), proton (¹H) and carbon-13 (¹³C) NMR spectroscopy can be used to characterize the acetylacetonate ligands in solution.

Sample Preparation:

-

Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Analysis:

-

In the ¹H NMR spectrum, signals corresponding to the methyl protons (-CH₃) and the methine proton (-CH=) of the acetylacetonate ligand are expected. The chemical shifts of these protons will be different from those of free acetylacetone, indicating coordination to the metal center.

-

The ¹³C NMR spectrum will show resonances for the methyl, methine, and carbonyl carbons of the coordinated acetylacetonate ligand.

Caption: Characterization workflow.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, lanthanide complexes, in general, are of growing interest in medicinal chemistry and drug development. They are explored for applications such as contrast agents in magnetic resonance imaging (MRI), luminescent probes for bioimaging, and as potential anticancer and antimicrobial agents. The acetylacetonate ligands can be functionalized or replaced to tune the properties of the lanthanide complex for specific biological applications. The synthesis and characterization of this compound hydrate provide a fundamental platform for the development of more complex and functional lanthanide-based compounds for potential use in diagnostics and therapy.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, quantitative structural data, and experimental protocols for the synthesis and characterization of this compound hydrate. The well-defined coordination chemistry and the accessibility of this compound make it a valuable precursor and model system for further research in materials science and medicinal chemistry. The presented data and methodologies offer a solid foundation for researchers, scientists, and drug development professionals working with lanthanide-based materials.

References

Lanthanum Acetylacetonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum acetylacetonate, with the chemical formula La(C₅H₇O₂)₃, is a coordination complex of the rare-earth element lanthanum with acetylacetonate ligands.[1][2] This organometallic compound exists in both anhydrous and hydrated forms, each with distinct properties and applications.[1] It serves as a key precursor in the synthesis of various lanthanum-containing materials and as a catalyst in organic synthesis. While lanthanide complexes, in general, are explored for various biomedical applications, the specific role of this compound in drug development is an emerging area of research. This guide provides an in-depth overview of its chemical and physical properties, detailed synthesis protocols, and current applications, with a focus on its relevance to the scientific and drug development communities.

Chemical and Physical Properties

The properties of this compound can vary depending on its hydration state. The anhydrous and various hydrated forms are the most common.

Table 1: Chemical Identifiers for this compound

| Form | CAS Number | Molecular Formula |

| Anhydrous | 14284-88-9 | C₁₅H₂₁LaO₆ |

| Dihydrate | 22392-66-1 | C₁₅H₂₁LaO₆·2H₂O |

| Hydrate (general) | 64424-12-0 | C₁₅H₂₁LaO₆·xH₂O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 436.23 g/mol | (anhydrous basis)[3] |

| Appearance | White to off-white crystalline powder.[3] | |

| Melting Point | 180 – 185 °C[3] | |

| Solubility | Soluble in organic solvents.[2] | |

| Thermal Decomposition | The tetrahydrate loses water molecules upon heating, converting to the monohydrate at 110 °C and the anhydrous form at 150 °C. Further heating between 180-285 °C leads to the formation of lanthanum acetate.[1] |

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method may depend on the desired hydration state and purity.

Experimental Protocol: Synthesis from Lanthanum(III) Nitrate

A common laboratory-scale synthesis involves the reaction of a lanthanum salt with acetylacetone in a basic medium.

Materials:

-

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Acetylacetone (Hacac)

-

Ammonia solution (e.g., 25%)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a stoichiometric amount of lanthanum(III) nitrate hexahydrate in deionized water.

-

In a separate beaker, mix acetylacetone with deionized water and add ammonia solution to deprotonate the acetylacetone, forming the acetylacetonate anion.

-

Slowly add the lanthanum nitrate solution to the acetylacetonate solution with constant stirring.

-

A precipitate of this compound will form. Continue stirring for a period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with deionized water and then with small portions of ethanol to remove unreacted starting materials and byproducts.

-

Dry the product in a desiccator over a suitable drying agent.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound from lanthanum nitrate and acetylacetone.

Applications in Research and Development

This compound is a versatile compound with applications spanning catalysis, materials science, and potentially, biomedical fields.

Catalysis

The Lewis acidic nature of the lanthanum ion in this compound makes it an effective catalyst in various organic transformations. It has been investigated as a catalyst for:

-

Polymerization reactions: Initiating the ring-opening polymerization of cyclic esters.

-

Transesterification reactions: Catalyzing the exchange of alkoxy groups in esters.

Materials Science

This compound serves as a precursor for the synthesis of various lanthanum-containing nanomaterials, such as lanthanum oxide (La₂O₃) nanoparticles.[4] These materials have applications in:

-

High-k dielectrics: For use in electronic components.

-

Catalyst supports: Providing a high surface area for catalytic reactions.

-

Optical materials: Due to the luminescent properties of lanthanide-doped materials.

Potential in Drug Development and Biomedical Applications

While direct applications of this compound in drug development are not yet well-established, the broader class of lanthanide complexes is of significant interest to the pharmaceutical and biomedical research communities.

-

Imaging Agents: Lanthanide ions, particularly gadolinium(III), are widely used as contrast agents in magnetic resonance imaging (MRI).[4] The unique magnetic and luminescent properties of lanthanides make them suitable for developing dual-modal imaging probes.[5] Lanthanum complexes, including those with acetylacetonate-like ligands, are being explored for their potential in bioimaging.[6]

-

Anticancer Properties: Some lanthanide complexes have demonstrated cytotoxic activity against cancer cell lines.[7][8] The proposed mechanisms often involve interaction with DNA.[8] Research into the anticancer potential of various lanthanide compounds is an active area.

-

Drug Delivery: Lanthanide-based nanoparticles are being investigated as potential carriers for targeted drug delivery. Their surfaces can be functionalized to attach therapeutic agents, and their imaging capabilities could allow for simultaneous tracking of the drug carrier.

It is important to note that the toxicity of lanthanides is a critical consideration. While lanthanum itself is considered to have low toxicity, comprehensive toxicological studies are essential for any potential biomedical application.[9]

Conclusion

This compound is a valuable compound for researchers in chemistry, materials science, and catalysis. Its well-defined properties and versatile reactivity make it a useful precursor and catalyst. While its direct role in drug development is still under exploration, the promising biomedical applications of lanthanide complexes in general suggest that this compound and its derivatives may find future applications in this field, particularly in the development of novel imaging agents and drug delivery systems. Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 64424-12-0: this compound hydrate [cymitquimica.com]

- 3. far-chemical.com [far-chemical.com]

- 4. Macromolecular Imaging Agents Containing Lanthanides: Can Conceptual Promise Lead to Clinical Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High anticancer activity and apoptosis- and autophagy-inducing properties of novel lanthanide(iii) complexes bearing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Item - Identifying Toxicity Mechanisms Associated with Early Lanthanide Exposure through Multidimensional Genome-Wide Screening - American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lanthanum(III) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) acetylacetonate, denoted as La(acac)3, is a coordination complex that has garnered significant interest in various scientific fields, including materials science and catalysis. Its utility as a precursor for the synthesis of lanthanum-based materials makes a thorough understanding of its physical and chemical properties essential for researchers. This technical guide provides a comprehensive overview of the core characteristics of La(acac)3, with a focus on its hydrated form, which is the common commercially available variant. The information is presented to be accessible and useful for professionals in research and development.

Physical and Chemical Properties

Lanthanum(III) acetylacetonate is typically a white to pale-yellow crystalline powder.[1][2] It is known for its stability and solubility in organic solvents.[2] The central lanthanum ion is in the +3 oxidation state, a common state for lanthanide elements.[2] The acetylacetonate ligands act as bidentate chelating agents, forming six-membered rings with the lanthanum ion, which enhances the stability of the complex.[2][3] The anhydrous form has the chemical formula C15H21LaO6, while the more common hydrated form is represented as La(C5H7O2)3·xH2O.[4][5] The dihydrate, La(acac)3(H2O)2, has been well-characterized by X-ray crystallography.[4]

Quantitative Data Summary

For ease of comparison, the key quantitative physical and chemical properties of Lanthanum(III) acetylacetonate are summarized in the table below.

| Property | Value | References |

| Molecular Formula (Anhydrous) | C15H21LaO6 | [4] |

| Molecular Weight (Anhydrous) | 436.23 g/mol | [5][6] |

| Molecular Formula (Dihydrate) | C15H25LaO8 | [7] |

| Molecular Weight (Dihydrate) | 472.26 g/mol | [7] |

| Appearance | White to pale-yellow crystalline powder | [1][2] |

| Melting Point | 180 – 185 °C | [6] |

| Solubility | Soluble in organic solvents | [2] |

| Lanthanum Content (Hydrate) | 27.3-32.4% (by EDTA titration) | [5] |

Crystal Structure

The crystal structure of the dihydrate of Lanthanum(III) acetylacetonate, [La(acac)3(H2O)2], has been determined by X-ray crystallography. In this structure, the lanthanum ion is coordinated to three bidentate acetylacetonate ligands and two water molecules. This results in a coordination number of 8 for the lanthanum ion. The coordination geometry is a distorted square antiprism.

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of La(acac)3.

-

Infrared (IR) Spectroscopy : The IR spectrum of La(acac)3 is characterized by strong absorption bands corresponding to the vibrational modes of the acetylacetonate ligand. The C=O and C=C stretching vibrations are typically observed in the region of 1500-1600 cm-1. The absence of a strong band in the 1650-1800 cm-1 region indicates that the carbonyl group is involved in coordination with the metal ion. A broad band in the region of 3200-3500 cm-1 is indicative of the presence of water of hydration.

-

UV-Vis Spectroscopy : The UV-Vis spectrum of La(acac)3 in solution typically shows intense absorption bands in the ultraviolet region, which are attributed to π-π* and n-π* electronic transitions within the acetylacetonate ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : As La(III) is diamagnetic, sharp signals are expected in the 1H and 13C NMR spectra of La(acac)3, providing detailed information about the structure of the acetylacetonate ligand.

Thermal Properties and Chemical Reactivity

Thermal Decomposition

Thermogravimetric analysis (TGA) shows that the hydrated form of La(acac)3 undergoes a multi-step decomposition upon heating. The initial weight loss, typically occurring below 150°C, corresponds to the loss of water molecules. The tetrahydrate of La(acac)3 is reported to lose water in stages, forming the monohydrate at 110 °C and the anhydrous form at 150 °C.[4] Further heating leads to the decomposition of the acetylacetonate ligands, which can proceed through various intermediates, including lanthanum acetate, and ultimately yields lanthanum oxide (La2O3) at higher temperatures.[4] Under vacuum, the dihydrate has been observed to convert to an oxo-cluster, La4O(C5H7O2)10.[4]

Hydrolysis

In aqueous solutions, lanthanide ions are prone to hydrolysis.[8] The acetylacetonate ligands in La(acac)3 can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of lanthanum hydroxides or other hydrolysis products.

Precursor for Material Synthesis

A significant application of La(acac)3 is its use as a precursor in the synthesis of various lanthanum-containing materials.[2][4] Through processes like thermal decomposition, chemical vapor deposition (CVD), or sol-gel methods, La(acac)3 can be converted into lanthanum oxide (La2O3) thin films, nanoparticles, and other nanostructures. These materials have applications in catalysis, electronics, and optics.

Experimental Protocols

Detailed methodologies for the characterization of La(acac)3 are provided below.

Melting Point Determination

The melting point of La(acac)3 can be determined using a standard capillary melting point apparatus.

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Thermogravimetric Analysis (TGA)

TGA is performed to study the thermal stability and decomposition profile of La(acac)3.

-

A small, accurately weighed sample (5-10 mg) of La(acac)3 is placed in an alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample as a function of temperature is recorded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the coordination of the acetylacetonate ligand.

-

A small amount of the sample is mixed with dry potassium bromide (KBr) and ground to a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

-

The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm-1).

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions in La(acac)3.

-

A dilute solution of La(acac)3 is prepared in a suitable organic solvent (e.g., ethanol, methanol, or chloroform).

-

The UV-Vis spectrum of the solution is recorded in a quartz cuvette over a specific wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

Visualizations

Experimental Workflow for La(acac)3 Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Lanthanum(III) acetylacetonate.

Caption: Workflow for the synthesis and characterization of La(acac)3.

Coordination Environment of [La(acac)3(H2O)2]

This diagram illustrates the coordination of the lanthanum ion in the dihydrate complex.

Caption: Coordination of La³⁺ in [La(acac)3(H2O)2].

References

- 1. strem.com [strem.com]

- 2. CAS 64424-12-0: lanthanum acetylacetonate hydrate [cymitquimica.com]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 乙酰丙酮镧(III) 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 6. far-chemical.com [far-chemical.com]

- 7. Lanthanum(III) acetylacetonate hydrate | C15H28LaO8 | CID 146159401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Hydrolysis of Y3+, La3+, Gd3+, and Er3+Ions in an Aqueous Solution Containing 3 M (Li)ClO4as an Ionic Medium | CoLab [colab.ws]

An In-depth Technical Guide to the Solubility of Lanthanum Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum acetylacetonate, La(acac)₃, is a coordination complex with significant applications in materials science, catalysis, and increasingly, in biomedical research. Its utility is often predicated on its solubility in non-aqueous media, which facilitates its use as a precursor in synthesis and as a deliverable agent in various formulations. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative solubility data is notably scarce in publicly available literature, this document consolidates qualitative information and presents detailed experimental protocols for determining solubility. Furthermore, it includes visualizations of experimental workflows and logical relationships pertinent to solubility studies, intended to aid researchers in their practical applications.

Introduction to this compound

This compound is a metal-organic compound where a central lanthanum ion (La³⁺) is chelated by three acetylacetonate (acac) ligands. The acetylacetonate anion, derived from acetylacetone, acts as a bidentate ligand, binding to the lanthanum ion through its two oxygen atoms to form a stable six-membered ring. This chelation effect contributes to the overall stability of the complex.[1] The compound typically exists as a hydrate, La(C₅H₇O₂)₃·xH₂O, a white to off-white crystalline powder.[1][2]

The solubility of this compound in organic solvents is a critical parameter for its application in various fields. In materials science, it serves as a precursor for the synthesis of lanthanum-containing thin films and nanoparticles through methods like chemical vapor deposition (CVD) and sol-gel processes. In catalysis, it is employed in various organic reactions. For drug development and biomedical applications, understanding its solubility is crucial for designing effective delivery systems and for studying its biological interactions.

Solubility of this compound in Organic Solvents

Qualitative Solubility Summary

Based on general principles of solubility for metal acetylacetonates and anecdotal evidence from synthesis procedures, a qualitative understanding of this compound's solubility can be inferred.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Benzene, Toluene | Soluble | The nonpolar nature of the solvent can interact favorably with the hydrocarbon portions of the acetylacetonate ligands. |

| Polar Aprotic | Chloroform, Dichloromethane, Acetone, Tetrahydrofuran (THF) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions and, in some cases, act as Lewis bases, coordinating with the metal center and enhancing solubility. |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups of alcohols can interact with the complex, potentially through hydrogen bonding with the acetylacetonate oxygen atoms or by displacing water of hydration. |

It is important to note that the presence of water molecules in the hydrated form of this compound can influence its solubility profile.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, researchers may need to determine the solubility of this compound experimentally. The following are detailed protocols for two common methods for determining the solubility of a solid in a liquid.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatic bath

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.

-

Place the flask in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.

-

-

Sample Collection:

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a specific volume (e.g., 5 or 10 mL) of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being drawn.

-

-

Solvent Evaporation:

-

Dispense the collected solution into a pre-weighed glass vial.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 140-143°C is recommended, for instance, 60-80°C).

-

-

Mass Determination:

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass.

-

Express the solubility in the desired units, for example, grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometric Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent. It requires the initial creation of a calibration curve.

Materials:

-

This compound

-

Selected organic solvent

-

Volumetric flasks

-

UV-Visible spectrophotometer and cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Withdraw a small, precise volume of the clear supernatant using a filtered syringe.

-

Dilute the collected sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in the desired units.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

References

Thermal Analysis of Lanthanum Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of lanthanum acetylacetonate, a coordination complex with significant applications in materials science and as a precursor for the synthesis of lanthanum-based materials. This document summarizes key thermal decomposition data, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and visualizes the thermal decomposition pathway and experimental workflow.

Introduction to the Thermal Behavior of this compound

This compound, with the general formula La(C₅H₇O₂)₃, is often synthesized and handled in its hydrated form, most commonly as a dihydrate or tetrahydrate. The presence of water of hydration significantly influences its thermal stability and decomposition profile. The thermal analysis of this compound hydrate typically reveals a multi-step decomposition process. The initial stages involve the loss of water molecules to form the anhydrous complex. Subsequent heating leads to the decomposition of the organic acetylacetonate ligands, proceeding through various intermediate species before ultimately yielding lanthanum oxide (La₂O₃) as the final residue. Understanding these thermal transitions is crucial for applications requiring controlled thermal processing of this compound.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from the thermal analysis of this compound hydrate. The data is compiled from various sources and represents a typical thermal decomposition profile. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate, atmosphere, and the specific hydration state of the starting material.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Tetrahydrate (La(acac)₃·4H₂O)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Evolved Species |

| Dehydration to Monohydrate | Ambient - 110 | ~10.7 | 10.64 | 3 H₂O |

| Dehydration to Anhydrous | 110 - 150 | ~3.6 | 3.55 | H₂O |

| Initial Ligand Decomposition | 180 - 285 | Varies | Varies | Acetylacetone, Acetate fragments |

| Intermediate Decomposition | 285 - 450 | Varies | Varies | CO, CO₂, Organic fragments |

| Final Decomposition to Oxide | 450 - 730 | Varies | Varies | CO₂ |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Hydrate

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) | Type of Transition |

| Dehydration | ~110 - 150 | Endothermic | Phase Change (Loss of Water) |

| Melting/Decomposition | ~180 - 300 | Endothermic/Exothermic | Decomposition |

| Intermediate Decomposition | ~300 - 450 | Exothermic | Decomposition |

| Final Oxidation | > 450 | Exothermic | Formation of Lanthanum Oxide |

Experimental Protocols

Detailed methodologies for conducting the thermal analysis of this compound are provided below. These protocols are based on common practices for the analysis of coordination complexes.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition steps of this compound hydrate.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Parameters:

-

Sample Mass: 5 - 10 mg of this compound hydrate.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Dry nitrogen or air, with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is typically employed.

-

Temperature Range: Ambient to 900 °C.

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with the thermal events during the decomposition of this compound hydrate.

Instrumentation: A standard differential scanning calorimeter.

Experimental Parameters:

-

Sample Mass: 2 - 5 mg of this compound hydrate.

-

Crucible: Aluminum or platinum crucible, hermetically sealed if possible to contain any volatile products during the initial stages.

-

Reference: An empty, sealed crucible.

-

Atmosphere: Dry nitrogen or air, with a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Ambient to 600 °C (or higher, depending on the instrument's capabilities and the desired information).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound Hydrate

Based on available literature for this compound and analogous lanthanide complexes, the following decomposition pathway is proposed.

Discussion of the Decomposition Mechanism

The thermal decomposition of this compound hydrate is a complex process. The initial dehydration steps are relatively straightforward, involving the sequential loss of water molecules. The decomposition of the anhydrous La(acac)₃ is more intricate. It is proposed that the acetylacetonate ligand undergoes fragmentation, leading to the formation of lanthanum acetate as an intermediate species.[1] Further heating causes the decomposition of the acetate, likely forming lanthanum carbonate or oxycarbonate. These carbonate species are unstable at higher temperatures and decompose to yield the final product, lanthanum oxide. The exact nature of the gaseous byproducts evolved during the decomposition of the organic ligand can include acetone, carbon monoxide, and carbon dioxide.

Conclusion

The thermal analysis of this compound provides critical insights into its stability and decomposition behavior. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for TGA and DSC, and presented visual diagrams of the experimental workflow and the proposed decomposition pathway. This information is invaluable for researchers and professionals working with this compound in various applications, enabling better control over its synthesis, processing, and use in the development of advanced materials and pharmaceuticals.

References

The Coordination Chemistry of Lanthanum Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum acetylacetonate [La(acac)₃] is a coordination complex with significant applications in materials science, catalysis, and emerging biomedical fields. This technical guide provides an in-depth exploration of its coordination chemistry, encompassing its synthesis, structure, and spectroscopic properties. Detailed experimental protocols for its preparation and characterization are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams are provided to illustrate key structural and procedural aspects, offering a valuable resource for researchers and professionals working with this versatile lanthanide complex.

Introduction

Lanthanum, the first element of the lanthanide series, is a trivalent ion (La³⁺) with a relatively large ionic radius, allowing for high coordination numbers, typically 8 or 9.[1][2] Its coordination complex with the acetylacetonate (acac) ligand, this compound, is a key precursor and functional material in various scientific domains. The acetylacetonate anion, derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, binding to the lanthanum ion through its two oxygen atoms to form a stable six-membered chelate ring.[3][4] This guide delves into the fundamental aspects of this compound's coordination chemistry.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of a lanthanum salt, such as lanthanum(III) chloride or nitrate, with acetylacetone in the presence of a base to facilitate the deprotonation of the ligand.[5] The most commonly isolated form is the hydrated species, particularly the dihydrate, La(C₅H₇O₂)₃(H₂O)₂.[6] The anhydrous form is less well-characterized.[6]

Molecular Structure

The dihydrate of this compound, [La(acac)₃(H₂O)₂], has been structurally characterized by X-ray crystallography.[6][7] The central lanthanum ion is coordinated to six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from two water molecules, resulting in a coordination number of eight.[7] The coordination geometry is best described as a distorted square antiprism.[7] The crystal structure is stabilized by intermolecular hydrogen bonds involving the coordinated water molecules and the oxygen atoms of the acetylacetonate ligands.[2]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the following tables.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula (anhydrous) | C₁₅H₂₁LaO₆ | [6] |

| Molar Mass (anhydrous) | 436.23 g/mol | [6] |

| CAS Number (anhydrous) | 14284-88-9 | [6] |

| CAS Number (dihydrate) | 22392-66-1 | [6] |

| Appearance | White to pale yellow powder | [8] |

Table 2: Crystallographic Data for [La(acac)₃(H₂O)₂]

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [9] |

| Space Group | P-1 | [9] |

| a (Å) | 9.0847(6) | [7] |

| b (Å) | 10.8658(7) | [7] |

| c (Å) | 11.5211(8) | [7] |

| α (°) | 96.614(2) | [9] |

| β (°) | 102.735(2) | [9] |

| γ (°) | 108.019(2) | [9] |

| Coordination Number | 8 | [7] |

| Geometry | Distorted Square Antiprism | [7] |

Table 3: Thermal Analysis Data

| Temperature (°C) | Event | Reference(s) |

| 110 | Tetrahydrate → Monohydrate | [6] |

| 150 | Monohydrate → Anhydrous | [6] |

| 180-285 | Decomposition to Lanthanum Acetate | [6] |

Table 4: Instability Constants

| Step (n) | logYn | Reference(s) |

| 1 | 3.65 | [6] |

| 2 | 5.13 | [6] |

| 3 | 6.12 | [6] |

Experimental Protocols

Synthesis of this compound Hydrate

This protocol is adapted from various reported methods.[1][5][10]

Materials:

-

Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)

-

Acetylacetone (Hacac)

-

Ammonia solution (25%)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of LaCl₃·7H₂O in a minimal amount of deionized water.

-

In a separate beaker, dissolve a 3-fold molar excess of acetylacetone in ethanol.

-

Slowly add the ethanolic acetylacetone solution to the lanthanum chloride solution with constant stirring.

-

To the resulting mixture, add ammonia solution dropwise while monitoring the pH. Continue addition until a pH of ~7 is reached and a precipitate forms.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it several times with small portions of deionized water and then ethanol to remove unreacted starting materials and byproducts.

-

Dry the resulting white to pale yellow powder in a desiccator over a suitable drying agent.

References

- 1. magritek.com [magritek.com]

- 2. A new lanthanum(III) complex containing acetylacetone and 1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. strem.com [strem.com]

- 9. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 10. azom.com [azom.com]

Synthesis of Lanthanum Oxide Nanoparticles from Lanthanum Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of lanthanum oxide (La₂O₃) nanoparticles from lanthanum acetylacetonate-based precursors. Lanthanum oxide nanoparticles are of significant interest in various fields, including catalysis, ceramics, and biomedicine, owing to their unique electronic and optical properties. This document outlines a prevalent thermal decomposition method, detailing the experimental protocol and summarizing key quantitative data from scientific literature.

Introduction

Lanthanum oxide (La₂O₃) is a rare-earth oxide with a wide bandgap and high dielectric constant, making it a valuable material in advanced applications. In the form of nanoparticles, its high surface-area-to-volume ratio enhances its catalytic activity and other properties. The synthesis of La₂O₃ nanoparticles with controlled size and morphology is crucial for their effective application. One common and effective method for producing these nanoparticles is the thermal decomposition of organometallic precursors, such as this compound and its derivatives. This guide focuses on a well-documented approach involving the calcination of a this compound-based complex.

Synthesis Methodology: Thermal Decomposition of a this compound Complex

The primary method detailed in the literature for synthesizing La₂O₃ nanoparticles from a this compound-based precursor involves the thermal decomposition (calcination) of a synthesized lanthanum complex, specifically [La(acacen)(NO₃)(H₂O)], where 'acacen' is acetylacetonatoethylenediamine.[1][2][3][4][5] This two-step process involves the initial synthesis of the precursor complex followed by its calcination at high temperatures.

Experimental Protocol: Synthesis of [La(acacen)(NO₃)(H₂O)] Precursor

This protocol is adapted from procedures described in the scientific literature.[3][4]

Materials:

-

Lanthanum(III) nitrate (La(NO₃)₃)

-

Acetylacetonatoethylenediamine

-

Methanol (MeOH)

-

Distilled water

-

Absolute ethanol

Procedure:

-

Prepare a 0.1 M solution of Lanthanum(III) nitrate in 10 mL of methanol.

-

Prepare a 0.1 M aqueous solution of acetylacetonatoethylenediamine.

-

Add the acetylacetonatoethylenediamine solution dropwise to the lanthanum nitrate solution while stirring.

-

Heat the resulting solution at 55-60°C for 2 hours with continuous stirring.

-

Collect the solid precipitate that forms by suction filtration.

-

Wash the collected solid with methanol.

-

Air-dry the solid to obtain the [La(acacen)(NO₃)(H₂O)] complex.

Experimental Protocol: Synthesis of La₂O₃ Nanoparticles via Calcination

This protocol details the thermal decomposition of the synthesized precursor complex to yield lanthanum oxide nanoparticles.[1][3][4]

Materials:

-

[La(acacen)(NO₃)(H₂O)] complex (synthesized as described above)

-

Oleic acid (optional, as a surfactant)

-

Silica gel (optional, as a dispersing medium)

-

Distilled water

-

Absolute ethanol

Procedure:

-

Disperse 1.0 g of the [La(acacen)(NO₃)(H₂O)] complex in 5 mL of oleic acid solution (optional, to control particle size and agglomeration). The complex can also be placed in silica gel.[1][4]

-

Transfer the precursor material to a crucible.

-

Place the crucible in a muffle furnace.

-

Calcinate the precursor at a specific temperature (e.g., 600°C or 900°C) for 4 hours.[3][4]

-

After calcination, allow the furnace to cool to room temperature.

-

Collect the resulting powder.

-

Wash the final product with distilled water and absolute ethanol several times to remove any impurities.

-

Dry the purified La₂O₃ nanoparticles in air.

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis of lanthanum oxide nanoparticles via thermal decomposition of the [La(acacen)(NO₃)(H₂O)] complex, as reported in the literature.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Surfactant | Resulting Phase | Average Particle Size (nm) | Morphology | Reference |

| [La(acacen)(NO₃)(H₂O)] | 600 | 4 | Oleic Acid | La₂C₂O₅ (Orthorhombic) | < 100 | Spherical, porous | [1][4] |

| [La(acacen)(NO₃)(H₂O)] | 900 | 4 | Oleic Acid | La₂O₃ (Orthorhombic) | 13.40 - 24.56 | Spherical, porous | [1][4] |

Table 2: Characterization Data of Synthesized La₂O₃ Nanoparticles

| Characterization Technique | Observation | Details | Reference |

| X-ray Diffraction (XRD) | Crystalline structure | Orthorhombic phase confirmed at 900°C. | [1][4] |

| Scanning Electron Microscopy (SEM) | Morphology and size | Uniform, porous, spherical particles. | [1][4] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | A strong band around 500 cm⁻¹ corresponds to the La-O bond, confirming the formation of La₂O₃. | [1][3][4] |

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of lanthanum oxide nanoparticles from a this compound-based precursor via thermal decomposition.

Logical Relationship in Thermal Decomposition

The diagram below outlines the logical progression from the precursor to the final nanoparticle product, highlighting the key transformations.

Conclusion

The synthesis of lanthanum oxide nanoparticles via the thermal decomposition of a this compound-based complex is a robust and reproducible method. The process allows for the formation of crystalline, spherical, and porous nanoparticles. Key parameters influencing the final product's characteristics include the calcination temperature and the use of surfactants. The detailed protocols and summarized data in this guide provide a solid foundation for researchers and professionals in the field to produce and further investigate lanthanum oxide nanoparticles for a variety of applications. Further research may focus on the direct thermal decomposition of lanthanum(III) acetylacetonate to potentially simplify the synthesis process.

References

- 1. orientjchem.org [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. wjpmr.com [wjpmr.com]

- 4. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

Lanthanum Acetylacetonate: A Comprehensive Guide to its Application as a Precursor in Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Lanthanum acetylacetonate [La(C₅H₇O₂)₃], often abbreviated as La(acac)₃, is a versatile organometallic precursor widely utilized in the synthesis of advanced lanthanum-based materials. Its solubility in organic solvents and favorable thermal decomposition characteristics make it a preferred choice for various synthesis techniques, including thermal decomposition, sol-gel, and chemical vapor deposition (CVD). This technical guide provides an in-depth overview of the use of this compound in material synthesis, complete with experimental protocols, quantitative data, and process visualizations.

Properties of this compound

This compound is a coordination complex where the lanthanum ion is chelated by three acetylacetonate ligands. It typically exists as a hydrate and is a white crystalline solid.[1][2] Its properties are crucial for its application as a precursor in material synthesis.

| Property | Value | References |

| Chemical Formula | C₁₅H₂₁LaO₆ | [3] |

| Molecular Weight | 436.23 g/mol (anhydrous) | [1][3] |

| Appearance | White to off-white powder/crystals | [4] |

| Melting Point | 180 – 185ºC | [1] |

| Solubility | Soluble in organic solvents | [2] |

| Decomposition | Decomposes upon heating to form lanthanum oxide | [5] |

Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles via Thermal Decomposition

Thermal decomposition of this compound and its derivatives is a common method to produce lanthanum oxide nanoparticles. The process involves heating the precursor in a controlled atmosphere to induce its decomposition into the desired oxide material.

Experimental Protocol: Thermal Decomposition of a Modified this compound Complex

While direct thermal decomposition of La(acac)₃ is feasible, a detailed study on a closely related complex, [La(acacen)(NO₃)(H₂O)] (where acacen = acetylacetonatoethylenediamine), provides valuable insights into the process.[6][7][8][9]

Materials:

Equipment:

Procedure:

-

Preparation: 1.0 g of the [La(acacen)(NO₃)(H₂O)] complex is dissolved in 5 mL of oleic acid.[7]

-

Calcination: The resulting solution is placed in a furnace and heated to the desired temperature (e.g., 600 °C or 900 °C) for 4 hours to induce thermal decomposition and formation of lanthanum oxide nanoparticles.[6][7][8][9]

-

Purification: The final product is collected and washed several times with distilled water and absolute ethanol to remove any residual surfactant and byproducts.[7]

-

Drying: The purified nanoparticles are dried in air.[7]

Quantitative Data

| Precursor | Calcination Temperature (°C) | Calcination Time (h) | Resulting Material | Average Particle Size (nm) | Crystal Phase | References |

| [La(acacen)(NO₃)(H₂O)] | 600 | 4 | La₂C₂O₅ | < 100 | Orthorhombic | [6][8][9] |

| [La(acacen)(NO₃)(H₂O)] | 900 | 4 | La₂O₃ | < 100 | Orthorhombic | [6][8][9] |

Experimental Workflow

Synthesis of Lanthanum-Based Materials via Sol-Gel Method

General Experimental Protocol for La₂O₃ Nanoparticles (using Lanthanum Nitrate)

This protocol, which uses lanthanum nitrate, can be adapted for this compound, likely by adjusting the solvent system to accommodate the organic nature of the acetylacetonate precursor.

Materials:

Procedure:

-

Sol Formation: Dissolve lanthanum nitrate in a solution of nitric acid and polyethylene glycol.[10]

-

Gelation: The solution is stirred and heated to form a gel.[10]

-

Drying: The gel is dried to remove the solvent.

-

Calcination: The dried gel is calcined at a high temperature (e.g., 850 °C) to obtain lanthanum oxide nanoparticles.[10]

General Experimental Protocol for Lanthanum-Doped Zinc Oxide (using Lanthanum Chloride)

This procedure for synthesizing lanthanum-doped zinc oxide thin films can serve as a template for using this compound as the dopant precursor.[11]

Materials:

-

Zinc acetate dihydrate[11]

-

Lanthanum(III) chloride heptahydrate (to be replaced with La(acac)₃)[11]

-

2-methoxyethanol (solvent)[11]

-

Diethanolamine (stabilizer)[11]

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M zinc precursor solution by dissolving zinc acetate dihydrate in 2-methoxyethanol with diethanolamine as a stabilizer, followed by stirring at 50-60 °C.[11]

-

Prepare a 0.5 M lanthanum precursor solution by dissolving this compound in a suitable organic solvent (e.g., ethanol or 2-methoxyethanol).

-

-

Doping: Mix the two precursor solutions in the desired molar ratio to achieve the target doping concentration.[11]

-

Thin Film Deposition: Deposit the mixed precursor solution onto a substrate (e.g., FTO glass) using a spin coater (e.g., at 3000 rpm for 30 s).[11]

-

Annealing: The coated substrate is then annealed at a specific temperature to form the lanthanum-doped ZnO thin film.

Experimental Workflow

References

- 1. far-chemical.com [far-chemical.com]

- 2. CAS 64424-12-0: this compound hydrate [cymitquimica.com]

- 3. 14284-88-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 乙酰丙酮镧(III) 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 7. wjpmr.com [wjpmr.com]

- 8. orientjchem.org [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. mdpi.com [mdpi.com]

A Comparative Analysis of Lanthanum Acetylacetonate: Hydrated vs. Anhydrous Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the hydrated and anhydrous forms of lanthanum acetylacetonate. The document is tailored for an audience in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visual workflows to facilitate a deeper understanding of these compounds. While direct applications in drug development are still emerging, its utility as a precursor in the synthesis of lanthanum-based materials for catalysis and other applications is well-documented.[1]

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound hydrate and its anhydrous counterpart is presented below. The hydrated form, most commonly found as a dihydrate, has been more extensively characterized.[2] The anhydrous form is typically obtained through the dehydration of the hydrated salt.[2]

| Property | This compound Hydrate | This compound Anhydrous |

| Synonyms | Tris(2,4-pentanedionato)lanthanum(III) Hydrate, Lanthanum(III) 2,4-pentanedionate hydrate[1][3] | Tris(acetylacetonato)lanthanum(III), La(acac)3[2] |

| CAS Number | 64424-12-0[4] | 14284-88-9[2] |

| Molecular Formula | La(C₅H₇O₂)₃·xH₂O (commonly x=2)[4] | C₁₅H₂₁LaO₆[2][5] |

| Molecular Weight | 436.23 g/mol (anhydrous basis)[3][6] | 436.232 g/mol [2] |

| Appearance | White to off-white crystalline powder[4] | Not well-characterized, presumed to be a solid[2] |

| Melting Point | 140-143 °C[5][7] | 180 - 185 °C[8] |

| Solubility | Soluble in organic solvents[1] | Soluble in organic solvents |

Structural and Thermal Properties

The presence of water molecules in the hydrated form significantly influences its crystal structure and thermal behavior compared to the anhydrous form.

Crystal Structure

The dihydrate of this compound, [La(C₅H₇O₂)₃(H₂O)₂], has been well-characterized by X-ray crystallography.[2] The lanthanum ion is coordinated by six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the two water molecules, resulting in a coordination number of eight.[9] The coordination geometry is described as a distorted square antiprism.[9] In contrast, the anhydrous form has not been well-characterized crystallographically.[2]

| Parameter | This compound Dihydrate |

| Crystal System | Triclinic[9] |

| Space Group | P-1[9] |

Thermal Decomposition

Thermal analysis reveals a stepwise decomposition for the hydrated forms of this compound. The tetrahydrate, for instance, loses water molecules in stages to form the monohydrate at approximately 110 °C and subsequently the anhydrous form at around 150 °C.[2][9] Upon further heating under vacuum, the dihydrate has been reported to convert to an oxo-cluster, La₄O(C₅H₇O₂)₁₀.[2]

| Temperature (°C) | Event |

| ~110 °C | Tetrahydrate → Monohydrate + 3H₂O[2][9] |

| ~150 °C | Monohydrate → Anhydrous + H₂O[2][9] |

| 180-285 °C | Decomposition to form lanthanum acetate intermediates[2] |

Experimental Protocols

Synthesis of this compound Hydrate

This protocol describes a common method for the synthesis of this compound hydrate via precipitation.

Materials:

-

Lanthanum(III) chloride hydrate (LaCl₃·xH₂O) or Lanthanum(III) oxide (La₂O₃)

-

Acetylacetone (acacH)

-

Ammonia solution (e.g., 23%) or sodium hydroxide

-

Ethanol or water

-

Dilute Hydrochloric Acid (if starting from La₂O₃)

Procedure:

-

Preparation of Lanthanum Salt Solution:

-

If using La₂O₃, dissolve a known quantity in a minimal amount of dilute HCl to form LaCl₃. Adjust the pH to approximately 5 with a dilute ammonia solution.[10]

-

If using LaCl₃·xH₂O, dissolve it in water or ethanol.

-

-

Preparation of Acetylacetonate Solution:

-

Precipitation:

-

Slowly add the lanthanum salt solution to the acetylacetonate solution with vigorous stirring. A precipitate of this compound hydrate will form.[10]

-

-

Isolation and Purification:

-

Continue stirring the mixture for several hours to ensure complete precipitation.[10]

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.[10]

-

Dry the product in a desiccator over a suitable drying agent like NaOH.[10]

-

For higher purity, the product can be recrystallized from a suitable solvent such as hot ethanol with a few drops of acetone.[10]

-

Preparation of Anhydrous this compound

The anhydrous form is typically prepared by the controlled thermal dehydration of the hydrated complex.

Materials:

-

This compound hydrate

Procedure:

-

Place the this compound hydrate in a suitable container for heating, such as a Schlenk flask.

-

Heat the sample under vacuum.

-

Gradually increase the temperature to 150 °C.[2] This temperature is reported for the conversion of the tetrahydrate to the anhydrous form.

-

Maintain this temperature until the removal of water is complete. The process can be monitored by observing the cessation of water condensation in the cold trap of the vacuum line.

-

Cool the anhydrous product under vacuum or in an inert atmosphere to prevent rehydration.

Characterization Techniques

A variety of analytical techniques are employed to characterize both the hydrated and anhydrous forms of this compound.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pathway, identifying the temperatures at which water molecules are lost and the ligand decomposes.[9]

-

Differential Scanning Calorimetry (DSC): To determine the enthalpy changes associated with dehydration and decomposition events.

-

X-ray Diffraction (XRD): To determine the crystal structure of the hydrated form and to verify the amorphous or crystalline nature of the anhydrous product.[9]

-

Infrared Spectroscopy (IR): To identify the characteristic vibrational modes of the acetylacetonate ligand and the presence of water molecules in the hydrated form. The O-H stretching bands around 3200-3600 cm⁻¹ are indicative of water of hydration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the acetylacetonate ligand.

Visualizing Workflows and Structures

The following diagrams, generated using the DOT language, illustrate key processes and structures related to this compound.

Caption: Synthesis workflow for this compound hydrate.

Caption: Dehydration of this compound hydrate.

Caption: Coordination sphere of La(acac)₃(H₂O)₂.

Applications and Future Outlook

This compound serves as a valuable precursor for the synthesis of various lanthanum-containing materials.[1] Its solubility in organic solvents makes it suitable for use in chemical vapor deposition (CVD) and sol-gel processes to create thin films and nanoparticles.[11] These materials have applications in catalysis, particularly in cracking reactions in the petroleum industry, and in the production of phosphors.[11]

While direct applications in drug development are not yet widespread, the unique properties of lanthanum ions are being explored in medicine. For instance, lanthanum carbonate is used as a phosphate binder.[12] The potential for lanthanum complexes in drug delivery systems and as therapeutic agents is an active area of research. The acetylacetonate ligand can be modified to tune the properties of the complex, which could lead to the development of novel therapeutic or diagnostic agents. Further research into the anhydrous form is warranted to fully understand its properties and potential applications.

References

- 1. CAS 64424-12-0: this compound hydrate [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound hydrate | C15H21LaO6 | CID 44135613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. chembk.com [chembk.com]

- 6. Lanthanum(III) acetylacetonate 64424-12-0 [sigmaaldrich.com]

- 7. This compound HYDRATE CAS#: 64424-12-0 [m.chemicalbook.com]

- 8. far-chemical.com [far-chemical.com]

- 9. Lanthanum(III) acetylacetonate hydrate | 64424-12-0 | Benchchem [benchchem.com]

- 10. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. americanelements.com [americanelements.com]

- 12. noahchemicals.com [noahchemicals.com]